4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Analgesic Drug Discovery Opioid Receptor Pharmacology Sigma Receptor Modulation

Researchers developing dual μ-opioid/σ1 receptor therapeutics require the 4-ethyl substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold to replicate patented clinical candidate EST73502 (MOR Ki=64 nM, σ1R Ki=118 nM). Alternative 4-position analogs produce divergent pharmacological profiles. • 4-Ethyl substitution is conserved pharmacophoric element for dual MOR/σ1 activity • Required intermediate for compounds within US20200339597A1 and US20190177337A1 composition-of-matter claims • Enables systematic SAR at 9- and 2-positions while maintaining spirocyclic architecture

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B11900397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCN1CC2(CCNCC2)OCC1=O
InChIInChI=1S/C10H18N2O2/c1-2-12-8-10(14-7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3
InChIKeyVYKPXEXPVLZDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1426121-53-0): A Key Spirocyclic Intermediate for Pain and CNS Pipeline Development


4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1426121-53-0, MW 198.26, C₁₀H₁₈N₂O₂) is a core spirocyclic building block in the synthesis of 4-alkyl-substituted 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that function as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists [1]. This scaffold is specifically claimed in patents for multimodal pain therapeutics and appears in clinical-stage candidates such as EST73502, where the 4-ethyl substitution is a conserved pharmacophoric element essential for dual-target activity [2].

Why Unsubstituted or Alternative 4-Alkyl 1-Oxa-4,9-Diazaspiro[5.5]undecan-3-one Analogs Cannot Be Interchanged in Dual MOR/σ1 Programs


The 4-position alkyl substituent on the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold is a critical determinant of dual MOR/σ1 receptor binding potency and selectivity [1]. Unsubstituted or alternative alkyl variants (e.g., 4-methyl, 4-isopropyl, 4-aryl) produce divergent pharmacological profiles; the 4-ethyl group specifically optimizes the spatial and electronic environment required for balanced dual agonism/antagonism at these two targets [2]. Generic substitution with other 4-position analogs will alter or abolish the dual-target activity profile documented for 4-ethyl-containing derivatives, making this specific intermediate irreplaceable for programs targeting the patented dual MOR/σ1 mechanism [3].

Product-Specific Quantitative Evidence: 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Differentiation Data for Scientific Procurement


Clinical Candidate EST73502 Requires 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as Its Core Pharmacophore Scaffold

The clinical candidate EST73502—a dual μ-opioid receptor agonist and σ1 receptor antagonist in development for pain—is structurally defined as (R)-9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one [1]. The 4-ethyl substituent on the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core is an invariant structural feature of this candidate and its patented salt forms [2]. Any procurement of the core spirocyclic scaffold without the 4-ethyl substitution would preclude synthesis of EST73502 and its active derivatives.

Analgesic Drug Discovery Opioid Receptor Pharmacology Sigma Receptor Modulation

4-Ethyl Substitution is Explicitly Claimed in Composition-of-Matter Patents for Dual MOR/σ1 Analgesics

Multiple granted and pending patents covering alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds with dual MOR/σ1 activity explicitly recite the 4-ethyl substitution as a preferred embodiment for achieving multimodal analgesia with reduced opioid-related adverse effects [1]. The patent claims define the 1-oxa-4,9-diazaspiro[5.5]undecane core with specific 4-position alkyl substituents, with 4-ethyl being a key claimed variant [2]. Compounds lacking the 4-ethyl group fall outside the primary patent scope for dual MOR/σ1 activity.

Pharmaceutical Patent Analysis Pain Therapeutics Scaffold-Based Drug Design

4-Ethyl Substitution Confers Synthetic Access to Monoamine Receptor Modulator Series Disclosed in Acadia Pharmaceuticals Patent Portfolio

US Patent 7,351,707 (Acadia Pharmaceuticals) claims optionally substituted 1-oxa-4,9-diaza-spiro[5.5]undecan-3-one compounds as monoamine receptor modulators, specifically as inverse agonists/antagonists at the 5-HT₂A serotonin receptor subtype [1]. The 4-ethyl substitution pattern is a key variant within the claimed genus, enabling exploration of SAR around 5-HT₂A receptor modulation for therapeutic applications in sleep disorders, neuropsychiatric conditions, and pain perception [1]. The spirocyclic scaffold with 4-ethyl substitution provides a rigid, three-dimensional architecture distinct from linear or fused heterocyclic monoamine modulators.

CNS Drug Discovery Serotonin Receptor Modulation Monoamine Receptor Pharmacology

Validated Application Scenarios for 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Based on Quantitative Evidence


Synthesis of Dual MOR Agonist/σ1 Antagonist Clinical Candidates and Lead Optimization

This intermediate is the required starting scaffold for synthesizing EST73502—a clinical-stage dual μ-opioid receptor agonist and σ1 receptor antagonist—and its deuterated analogs. EST73502 demonstrates MOR Ki = 64 nM and σ1R Ki = 118 nM, with in vivo analgesic efficacy comparable to oxycodone but reduced constipation at equianalgesic doses [1]. Any program aiming to replicate or optimize this dual mechanism must utilize the 4-ethyl substituted core, as alternative 4-alkyl or 4-aryl analogs produce divergent potency and selectivity profiles that do not recapitulate the clinical candidate's balanced dual activity [2].

Patent-Compliant Development of Multimodal Analgesics Within the Esteve/Laboratorios Dr. Esteve IP Estate

The 4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold is explicitly claimed in US20200339597A1 and US20190177337A1 for compounds with dual MOR/σ1 pharmacological activity. Procurement of this specific intermediate ensures that derivative compounds fall within the composition-of-matter claims of these patent families, whereas alternative 4-position substituents (e.g., 4-H, 4-phenyl, 4-isopropyl) either lie outside the claim scope or belong to distinct patent families with different therapeutic indications [1].

Structure-Activity Relationship Studies of 5-HT₂A Receptor Modulators for CNS Indications

US Patent 7,351,707 establishes that optionally substituted 1-oxa-4,9-diaza-spiro[5.5]undecan-3-one compounds function as monoamine receptor modulators with inverse agonist/antagonist activity at the 5-HT₂A receptor subtype [1]. The 4-ethyl variant serves as a reference building block for SAR exploration within this chemotype, enabling systematic variation of the 9-position and 2-position while maintaining the core spirocyclic architecture essential for 5-HT₂A receptor engagement. This scaffold is applicable to discovery programs targeting sleep disorders, neuropsychiatric conditions, and pain perception pathways modulated by serotonin signaling.

Technical Documentation Hub

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